2,3,4-Trimethyl-1H-pyrrole
Overview
Description
“2,3,4-Trimethyl-1H-pyrrole” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 g/mol . The IUPAC name for this compound is 2,3,4-trimethyl-1H-pyrrole .
Molecular Structure Analysis
The InChI code for 2,3,4-Trimethyl-1H-pyrrole is 1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3
. The Canonical SMILES representation is CC1=CNC(=C1C)C
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trimethyl-1H-pyrrole include a melting point of 35-40 degrees Celsius . The compound is a powder at room temperature . It has a topological polar surface area of 15.8 Ų .
Scientific Research Applications
-
Organocatalytic Synthesis of Pyrroles
- Field : Organic Chemistry
- Application : Pyrrole rings are used in the synthesis of diverse structural scaffolds due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Method : Organocatalytic approaches have provided a new alternative for the construction of pyrroles, from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
- Results : A vast array of synthetic procedures has been developed for the construction of pyrroles .
-
Therapeutic Applications
- Field : Medicinal Chemistry
- Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- Method : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results : Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .
-
Material Science and Catalysis
- Field : Material Science
- Application : Pyrrole derivatives have applications in material science and catalysis .
- Method : Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The applications of pyrrole derivatives in these fields are still being explored .
-
Pyrrole in Key Medicinal Hetero-aromatics
- Field : Medicinal Chemistry
- Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results : Many marketed drugs containing a pyrrole ring system are known to have diverse therapeutic responses .
-
Building Block for Construction of Unsymmetrically 3,4-Disubstituted Pyrroles
- Field : Organic Chemistry
- Application : 3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for the construction of unsymmetrically 3,4-disubstituted pyrroles .
- Method : This is achieved through the use of stepwise regiospecific ipso mono-halogenation, Sonogashira cross-coupling reactions and Suzuki cross-coupling reactions .
- Results : This strategy has the advantage of yielding 3,4-disubstituted pyrroles with diverse substitution patterns .
- Pyrrole in Polymers
- Field : Polymer Chemistry
- Application : Pyrrole is often used in the synthesis of conductive polymers . These polymers have applications in a variety of fields, including electronics and materials science .
- Method : The polymerization of pyrrole is typically achieved through oxidative coupling . This can be done using a variety of oxidants, including ferric chloride or persulfate .
- Results : The resulting polymers, known as polypyrroles, are electrically conductive and have been used in a variety of applications, from antistatic coatings to rechargeable batteries .
Safety And Hazards
The safety information for 2,3,4-Trimethyl-1H-pyrrole indicates that it is a flammable liquid and vapor . It is harmful if inhaled and toxic if swallowed . It can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,3,4-trimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMJHBZSSSDBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341388 | |
Record name | 2,3,4-Trimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethyl-1H-pyrrole | |
CAS RN |
3855-78-5 | |
Record name | 2,3,4-Trimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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